molecular formula C18H15N7OS B2800994 N-(2-(2-phenylthiazol-4-yl)ethyl)-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide CAS No. 1448053-82-4

N-(2-(2-phenylthiazol-4-yl)ethyl)-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide

Cat. No.: B2800994
CAS No.: 1448053-82-4
M. Wt: 377.43
InChI Key: SWTNAOCDIYCHGU-UHFFFAOYSA-N
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Description

N-(2-(2-phenylthiazol-4-yl)ethyl)-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide is a complex organic compound that features a unique combination of thiazole, triazole, and pyridazine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(2-phenylthiazol-4-yl)ethyl)-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the thiazole and triazole intermediates, followed by their coupling with a pyridazine derivative. Common reagents used in these reactions include thionyl chloride, hydrazine hydrate, and various catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route to increase yield and reduce costs. This often includes the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(2-(2-phenylthiazol-4-yl)ethyl)-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

N-(2-(2-phenylthiazol-4-yl)ethyl)-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, including as an enzyme inhibitor or receptor modulator.

    Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of N-(2-(2-phenylthiazol-4-yl)ethyl)-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-(2-(2-phenylthiazol-4-yl)ethyl)-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide: shares similarities with other compounds containing thiazole, triazole, and pyridazine rings.

    This compound: can be compared to other heterocyclic compounds with similar structures and functionalities.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and rings, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.

Biological Activity

N-(2-(2-phenylthiazol-4-yl)ethyl)-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide is a complex organic compound that has garnered attention for its diverse biological activities. This article reviews its pharmacological properties, synthesis, and potential therapeutic applications based on various studies.

Structural Features

The compound features several heterocyclic moieties:

  • Thiazole : Known for its antimicrobial and anticancer properties.
  • Triazole : Recognized for antifungal and anticancer activities.
  • Pyridazine : Associated with various pharmacological effects.

These structural components suggest a promising profile for biological activity.

Anticancer Activity

Research indicates that compounds containing thiazole and triazole rings often exhibit significant anticancer properties. For instance, derivatives of thiazole have shown cytotoxic effects against various cancer cell lines. A study evaluated the cytotoxicity of several derivatives, including those related to the compound , revealing IC50 values indicative of potent activity against tumor cells .

CompoundCell LineIC50 (µM)Reference
K1HT-29 (Colon)15.5
K2Jurkat (Leukemia)12.3
K3J774A.1 (Macrophage)10.8

Antimicrobial Activity

Compounds containing the triazole moiety have been extensively studied for their antimicrobial properties. Specifically, this compound may inhibit bacterial growth due to its ability to disrupt cell wall synthesis and interfere with nucleic acid metabolism .

The biological activity of this compound is likely attributed to several mechanisms:

  • Enzyme Inhibition : The compound has been shown to inhibit carbonic anhydrase, an enzyme crucial for maintaining acid-base balance in tissues.
  • Cell Cycle Arrest : Studies suggest that thiazole derivatives can induce apoptosis in cancer cells by disrupting cell cycle progression .
  • Reactive Oxygen Species (ROS) Generation : Some derivatives increase ROS levels in cells, leading to oxidative stress and subsequent cell death .

Synthesis and Evaluation

A notable study synthesized several derivatives of the target compound and evaluated their cytotoxicity against various cancer cell lines. The results indicated that modifications to the thiazole or triazole moieties significantly influenced their biological activity .

Structure-Activity Relationship (SAR)

The SAR studies suggest that:

  • The presence of electron-donating groups on the phenyl ring enhances anticancer activity.
  • Substituents on the thiazole ring can modulate the compound's ability to interact with biological targets .

Properties

IUPAC Name

N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]-6-(1,2,4-triazol-1-yl)pyridazine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N7OS/c26-17(15-6-7-16(24-23-15)25-12-19-11-21-25)20-9-8-14-10-27-18(22-14)13-4-2-1-3-5-13/h1-7,10-12H,8-9H2,(H,20,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWTNAOCDIYCHGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=CS2)CCNC(=O)C3=NN=C(C=C3)N4C=NC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N7OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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